methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic coumarin-derived benzoate ester. Its structure comprises a methyl benzoate core substituted at the 4-position with a [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl group. The coumarin moiety features a benzyl group at position 3, methyl groups at positions 4 and 7, and a ketone at position 2. The compound’s estimated molecular formula is C₂₇H₂₅O₅ (molecular weight ≈ 453.49 g/mol), derived from the methyl benzoate (C₈H₈O₂) and the coumarin substituent (C₁₈H₁₆O₃).
Synthesis likely involves nucleophilic substitution between methyl 4-hydroxybenzoate and a halogenated coumarin derivative (e.g., 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
methyl 4-[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17-13-23(31-16-20-9-11-21(12-10-20)26(28)30-3)25-18(2)22(27(29)32-24(25)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGJOBWYZFJIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride to form the chromen-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Differences
Substituent Complexity : The target compound’s coumarin-derived substituent introduces significant steric bulk compared to simpler analogs like 4-(3-nitrobenzyloxy)benzoic acid methyl ester . This likely reduces solubility in polar solvents and increases lipophilicity.
Synthetic Challenges : The multi-step synthesis of the coumarin moiety (benzylation, methylation, and ketone formation) contrasts with straightforward nitrobenzyl chloride coupling in ’s compound .
Biological Activity : While coumarin derivatives are associated with antioxidative properties (e.g., >49% DPPH radical scavenging in related compounds ), the target compound’s bioactivity remains unstudied.
Physical Properties
Biological Activity
Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of chromen derivatives. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H20O6
Molecular Weight: 404.4 g/mol
IUPAC Name: 4-{[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid
The compound's structure features a chromen backbone with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| MRSA | 62.216 - 124.432 μg/mL | Bactericidal effects on biofilm formation |
The compound exhibits a bactericidal effect, particularly noted in its action against methicillin-resistant Staphylococcus aureus (MRSA), where it inhibits biofilm formation significantly.
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt protein synthesis and nucleic acid production within bacterial cells. This dual mechanism enhances its efficacy against resistant strains.
Case Study: Efficacy Against Biofilms
A study demonstrated that the compound reduced biofilm formation by up to 90% in Candida tropicalis and showed significant reduction in biofilm viability for Enterococcus faecalis and Staphylococcus aureus. The results indicate that this compound could be a promising candidate for treating infections associated with biofilms.
Toxicological Profile
While the antimicrobial properties are promising, understanding the compound's toxicity is crucial for potential therapeutic applications. Current data suggest that it exhibits low cytotoxicity at therapeutic concentrations, making it a safer alternative compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
